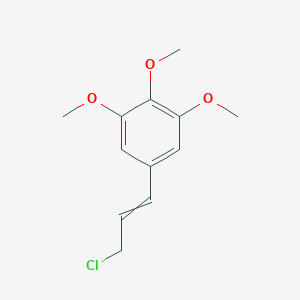

3,4,5-Trimethoxy-cinnamyl chloride

CAS No.:

Cat. No.: VC13929900

Molecular Formula: C12H15ClO3

Molecular Weight: 242.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15ClO3 |

|---|---|

| Molecular Weight | 242.70 g/mol |

| IUPAC Name | 5-(3-chloroprop-1-enyl)-1,2,3-trimethoxybenzene |

| Standard InChI | InChI=1S/C12H15ClO3/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h4-5,7-8H,6H2,1-3H3 |

| Standard InChI Key | ZOIHAPJGSMQVCR-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C=CCCl |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure consists of:

-

A phenyl ring with methoxy (-OCH₃) groups at positions 3, 4, and 5.

-

An α,β-unsaturated carbonyl system (CH=CH–CO–Cl), where the acyl chloride group enhances electrophilicity .

Key Physical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 256.68 g/mol | |

| Melting Point | Not explicitly reported | – |

| Boiling Point | Not explicitly reported | – |

| Solubility | Soluble in acetone, benzene |

Reactivity

The acyl chloride group undergoes nucleophilic acyl substitution, enabling reactions with amines, alcohols, and other nucleophiles. The α,β-unsaturated system allows conjugate additions or Diels-Alder reactions .

Synthesis Methods

Direct Synthesis from Cinnamic Acid

3,4,5-Trimethoxycinnamic acid is converted to the chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O] .

-

Reactant: 3,4,5-Trimethoxycinnamic acid (10 mmol).

-

Reagent: Thionyl chloride (15 mmol) in anhydrous benzene.

-

Conditions: Reflux at 60–80°C for 3–5 hours.

-

Yield: ~85–90% after purification.

Alternative Routes

-

Piperazine Derivative Synthesis: Reacting the chloride with piperazine in acetone/NaHCO₃ yields cerebral vasodilators (e.g., US3634411A) .

-

Anthranilate Conjugation: Condensation with methyl anthranilates using triethylamine produces plant growth regulators .

Applications in Pharmaceutical Chemistry

Neuroactive Agents

Derivatives of 3,4,5-trimethoxy-cinnamyl chloride exhibit cerebral vasodilating activity. For example, N-(3,4,5-trimethoxycinnamoyl)-piperazine derivatives show efficacy in enhancing cerebral blood flow .

| Property | Value |

|---|---|

| Structure | Piperazine linked to cinnamoyl chloride |

| Bioactivity | Vasodilation, antihypertensive effects |

Plant Growth Regulation

Condensation with substituted anthranilic acids yields N-3,4,5-trimethoxycinnamoylanthranilates (e.g., compound 8d), which demonstrate cytokinin-like activity in radish seedlings .

| Compound | Activity (vs. Benzyladenine) |

|---|---|

| 8d | 120% growth promotion |

| 7b | 45% inhibition |

Antinarcotic Agents

Acrylamide derivatives synthesized from the chloride (e.g., 1d–f) inhibit morphine withdrawal symptoms in mice via 5-HT₁A receptor modulation .

Recent Advances and Future Directions

Polymer Chemistry

Group-transfer polymerization of cinnamic monomers (e.g., methyl cinnamate) suggests potential for high-performance polymers, though direct studies on the chloride remain unexplored .

Drug Discovery

Ongoing research targets multi-drug resistance reversal agents using trimethoxycinnamoyl conjugates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume